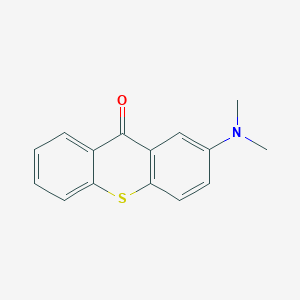![molecular formula C13H19NO2 B14326572 N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide CAS No. 106328-54-5](/img/structure/B14326572.png)
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the amide, along with a phenyl ring substituted with a 2-methylpropyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide typically involves the reaction of N-hydroxyacetamide with 4-(2-methylpropyl)benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxy group of N-hydroxyacetamide attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophiles like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-acetyl-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide.
Reduction: Formation of N-{[4-(2-methylpropyl)phenyl]methyl}ethanamine.
Substitution: Formation of various substituted derivatives on the phenyl ring.
科学的研究の応用
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-Hydroxy-N-phenylacetamide
- N-Hydroxy-N-{[4-(methyl)phenyl]methyl}acetamide
- N-Hydroxy-N-{[4-(ethyl)phenyl]methyl}acetamide
Uniqueness
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide is unique due to the presence of the 2-methylpropyl group on the phenyl ring. This substitution can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with biological targets. The specific arrangement of functional groups imparts distinct chemical behavior, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
106328-54-5 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
N-hydroxy-N-[[4-(2-methylpropyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12-4-6-13(7-5-12)9-14(16)11(3)15/h4-7,10,16H,8-9H2,1-3H3 |
InChIキー |
DFZOPCYTVNRLMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)CN(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


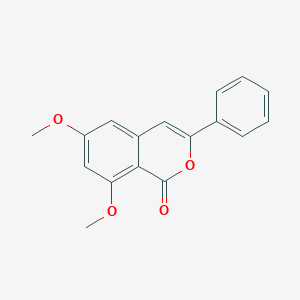
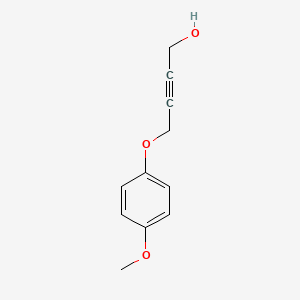
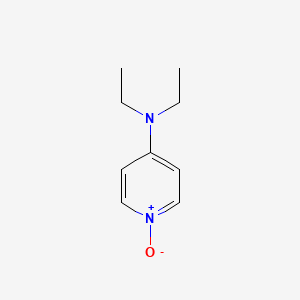
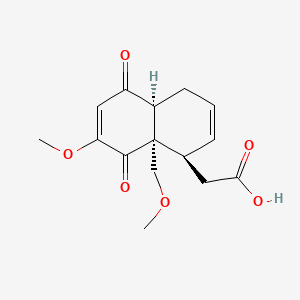

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
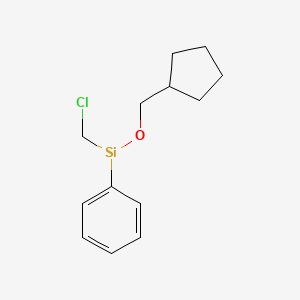
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
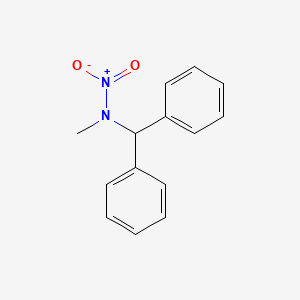
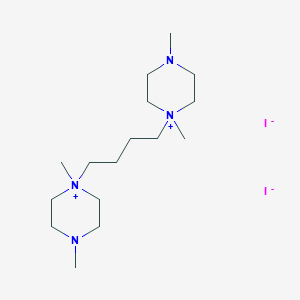
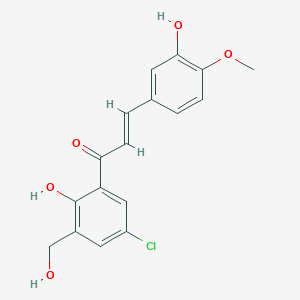
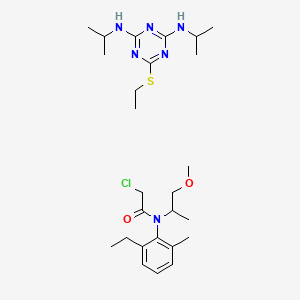
![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)
